molecular formula C16H17N5O2 B11380845 N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide

N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide

Cat. No.: B11380845
M. Wt: 311.34 g/mol
InChI Key: BWQRXIFBCPFVCM-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide

InChI

InChI=1S/C16H17N5O2/c1-2-6-12-10-14(23)21-16(17-12)19-15(20-21)18-13(22)9-11-7-4-3-5-8-11/h3-5,7-8,10H,2,6,9H2,1H3,(H2,17,18,19,20,22)

InChI Key

BWQRXIFBCPFVCM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

This method is advantageous due to its efficiency and reduced reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as phosphodiesterases (PDEs), which play a role in various biological processes . By binding to these enzymes, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl triazolo pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
  • NSC 32071
  • NSC 511493

Uniqueness

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-PHENYLACETAMIDE stands out due to its specific structural features, such as the propyl group at the 5-position and the phenylacetamide moiety. These structural elements contribute to its unique biological activities and potential therapeutic applications .

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